molecular formula C10H16O2 B2513845 2-Spiro[2.5]octan-8-ylacetic acid CAS No. 1369247-40-4

2-Spiro[2.5]octan-8-ylacetic acid

Cat. No.: B2513845
CAS No.: 1369247-40-4
M. Wt: 168.236
InChI Key: UVGYXWURMXQGRZ-UHFFFAOYSA-N
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Description

2-Spiro[2.5]octan-8-ylacetic acid is a unique spirocyclic compound characterized by its distinctive structure, where two rings share a single common atom.

Mechanism of Action

Mode of Action

The mode of action of 2-Spiro[2.5]octan-8-ylacetic acid is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Spiro[2These properties are crucial in determining the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . For example, the cyclopropanation of cyclic carbenoids can be employed to generate spirocycles containing a cyclopropane ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Spiro[2.5]octan-8-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Scientific Research Applications

2-Spiro[2.5]octan-8-ylacetic acid has several scientific research applications:

Comparison with Similar Compounds

  • Spiropentane
  • Spirohexane
  • Spiro[5.5]undecane
  • Spiropentadiene

Comparison: 2-Spiro[2.5]octan-8-ylacetic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spiro compounds.

Properties

IUPAC Name

2-spiro[2.5]octan-8-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)7-8-3-1-2-4-10(8)5-6-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYXWURMXQGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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